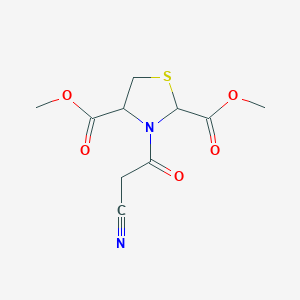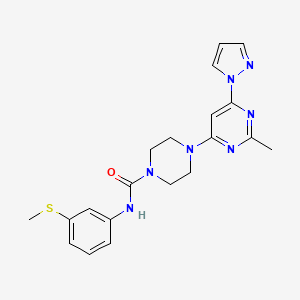![molecular formula C19H21N5O2S B2579282 3-Cyclopentyl-7-{[4-(Methylthio)benzyl]amino}pyrimido[4,5-d]pyrimidin-2,4(1H,3H)-dion CAS No. 1396847-44-1](/img/structure/B2579282.png)
3-Cyclopentyl-7-{[4-(Methylthio)benzyl]amino}pyrimido[4,5-d]pyrimidin-2,4(1H,3H)-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopentyl-7-{[4-(methylthio)benzyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound
Wissenschaftliche Forschungsanwendungen
This compound has diverse applications, including:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : May serve as a probe to study biological pathways or as a ligand in biochemical assays.
Medicine: : Potentially useful in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: : Utilized in the development of new materials or as an intermediate in manufacturing chemical products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : This compound can be synthesized using multi-step organic reactions, typically involving cyclopentyl derivatives, pyrimidine compounds, and appropriate aminating agents. Specific reaction conditions like temperature, solvent, and catalysts play a significant role in the efficiency and yield of the synthesis.
Industrial Production Methods: : Industrial-scale production would require optimization of the synthesis process to ensure consistent quality and yield. This might involve continuous flow reactors and advanced purification techniques to isolate the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: : This compound undergoes several types of chemical reactions, such as:
Oxidation: : Where oxygen is added or electrons are removed.
Reduction: : Where hydrogen is added or electrons are gained.
Substitution: : Where a functional group in the molecule is replaced by another functional group.
Common Reagents and Conditions: : Some common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are tailored based on the desired outcome and may involve specific temperatures, solvents, and catalysts.
Major Products Formed: : The major products depend on the type of reaction and the specific reagents used. For instance, oxidation might produce oxidized derivatives, while substitution reactions would yield various substituted pyrimidine derivatives.
Wirkmechanismus
Mechanism of Action: : The effects of this compound are mediated through its interaction with specific molecular targets, such as enzymes or receptors. The exact mechanism can vary but often involves binding to a target site, altering the target's activity, and thereby influencing biological pathways.
Molecular Targets and Pathways: : Potential targets may include various proteins, enzymes, or nucleic acids, and the pathways affected could be metabolic, signaling, or regulatory.
Vergleich Mit ähnlichen Verbindungen
Comparison: : Compared to other pyrimidine derivatives, 3-cyclopentyl-7-{[4-(methylthio)benzyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione may offer unique advantages, such as improved binding affinity or specificity for its targets.
Similar Compounds: : Similar compounds include other pyrimidine derivatives like 2,4-diaminopyrimidines, known for their pharmaceutical applications, and 4,5-dihydropyrimidine derivatives, used in various chemical syntheses.
There you go, a thorough exploration of 3-cyclopentyl-7-{[4-(methylthio)benzyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione. The world of organic chemistry never ceases to fascinate!
Eigenschaften
IUPAC Name |
6-cyclopentyl-2-[(4-methylsulfanylphenyl)methylamino]-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-27-14-8-6-12(7-9-14)10-20-18-21-11-15-16(22-18)23-19(26)24(17(15)25)13-4-2-3-5-13/h6-9,11,13H,2-5,10H2,1H3,(H2,20,21,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEQCWXIKWLIVSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CNC2=NC=C3C(=N2)NC(=O)N(C3=O)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B2579199.png)

![2-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridine-4-carbonitrile](/img/structure/B2579202.png)
![5,6-dichloro-N-{2-[cyclopropyl(methyl)amino]ethyl}-N,2-dimethylpyridine-3-carboxamide](/img/structure/B2579203.png)
![N-[1-(oxan-4-yl)pyrrolidin-3-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2579205.png)



![2-((2-chlorobenzyl)thio)-5-methyl-7-(pyridin-4-yl)-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2579212.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(isonicotinamido)oxazole-4-carboxamide](/img/structure/B2579216.png)
![N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2579219.png)
![1,2-dimethyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]-1H-imidazole-4-sulfonamide](/img/structure/B2579220.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]propanamide](/img/structure/B2579221.png)
